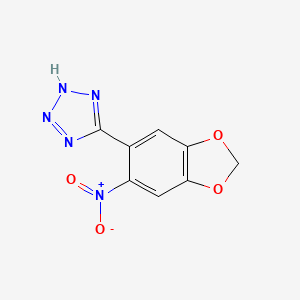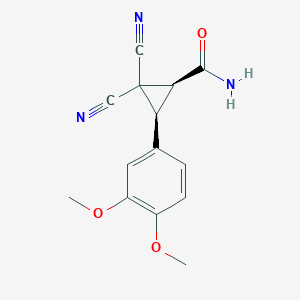![molecular formula C21H23Cl2N3O B11486707 N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486707.png)
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole ring system substituted with a dichlorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the dichlorophenylmethyl group. The final step involves the attachment of the 2,2-dimethylpropanamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. These methods also help in maintaining consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines
Uniqueness
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of a benzodiazole ring and a dichlorophenylmethyl group. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C21H23Cl2N3O |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H23Cl2N3O/c1-21(2,3)20(27)24-11-10-19-25-17-6-4-5-7-18(17)26(19)13-14-8-9-15(22)16(23)12-14/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |
Clave InChI |
YMDUZAGVASPVEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate](/img/structure/B11486624.png)
![6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486627.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-(2-phenylacetamido)propanoate](/img/structure/B11486631.png)
![1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11486635.png)
![1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11486642.png)
![1'-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B11486649.png)

![ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B11486662.png)


![2-[4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11486688.png)

![(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11486693.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486698.png)
